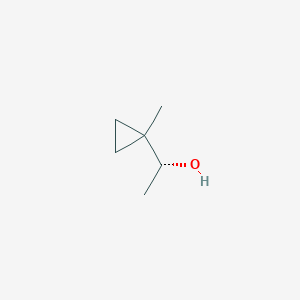

(1r)-1-(1-Methylcyclopropyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1r)-1-(1-Methylcyclopropyl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(1-Methylcyclopropyl)ethan-1-ol typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.

Hydroxylation: The next step involves the introduction of the hydroxyl group. This can be done through various methods such as hydroboration-oxidation or epoxidation followed by ring-opening.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation and hydroxylation reactions. The choice of reagents and conditions would be optimized for yield, cost, and safety.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(1-Methylcyclopropyl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

(1r)-1-(1-Methylcyclopropyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r)-1-(1-Methylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s reactivity and binding affinity, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

- (1r)-1-(1-Methylcyclopropyl)ethan-1-ol can be compared with other cyclopropyl-containing alcohols and related compounds.

- Examples include (1r)-1-(1-Methylcyclopropyl)propan-1-ol and (1r)-1-(1-Methylcyclopropyl)butan-1-ol.

Uniqueness

- The unique structural features of this compound, such as the specific arrangement of the cyclopropyl and hydroxyl groups, contribute to its distinct chemical and physical properties.

- Its reactivity and potential applications may differ from those of similar compounds due to these structural differences.

Biological Activity

(1R)-1-(1-Methylcyclopropyl)ethan-1-ol is a chiral organic compound characterized by its unique cyclopropyl structure attached to an ethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to olfactory properties and antimicrobial effects. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H10O

- Molecular Weight : Approximately 100.2 g/mol

- Chirality : The compound exhibits chirality, which influences its interactions with biological systems.

The presence of the cyclopropyl group introduces steric effects that can alter the reactivity and interaction of the compound with various biological targets, making it a candidate for further research in pharmacology and medicinal applications.

1. Olfactory Properties

Research indicates that this compound interacts with specific olfactory receptors, influencing scent perception. The unique stereochemistry enhances its utility as a fragrance compound, suggesting potential applications in perfumery and flavoring industries.

2. Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli . However, comprehensive biological evaluations are necessary to fully understand its mechanisms of action.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. Common methods include:

- Enzymatic Reactions : Utilizing lipases for enantioselective synthesis.

- Chemical Reactions : Employing chiral bromocyclopropanes in nucleophilic substitution reactions under controlled conditions to yield the desired alcohol .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various cyclopropane derivatives, this compound was tested against common pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a natural antimicrobial agent .

Study 2: Olfactory Interaction Studies

A recent investigation focused on the interactions of this compound with olfactory receptors. The findings demonstrated that this compound activates specific receptors more effectively than other similar compounds, suggesting its utility in fragrance formulations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (1R)-2-amino-1-(1-methylcyclopropyl)ethan-1-ol | Amino alcohol | Contains amino group; potential for different reactivity |

| (1R)-1-(1-methylcyclopropyl)ethanone | Ketone | Oxidized form; used as an intermediate |

| (1R)-2-methylcyclopropanol | Alcohol | Similar cyclopropyl structure; different functional groups |

The unique structure of this compound differentiates it from other compounds, enhancing its relevance in research and industrial applications.

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(1R)-1-(1-methylcyclopropyl)ethanol |

InChI |

InChI=1S/C6H12O/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

DMQPCUMOKHCHSB-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1(CC1)C)O |

Canonical SMILES |

CC(C1(CC1)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.